3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine
Description
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine is a brominated heterocyclic compound featuring a seven-membered azepine ring fused to an imidazole moiety. This structure places it within the broader class of quaternary ammonium compounds (QACs), which are recognized for their antimicrobial properties due to their ability to disrupt microbial membranes .
Properties
IUPAC Name |
3-bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2/c9-7-6-10-8-4-2-1-3-5-11(7)8/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWZONBZFTQTRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30650370 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
701298-97-7 | |
| Record name | 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30650370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization Reactions
One of the primary methods involves the cyclization of 3-bromo-1,2-diaminopropane with suitable aldehydes or ketones. This method typically requires controlled conditions to facilitate the formation of the imidazo[1,2-a]azepine ring system.
Alkylation Reactions
Another method involves the alkylation of a precursor compound to introduce the bromine atom at the third position.
Reagents :
- Precursor imidazo[1,2-a]azepine
- Alkyl halides (e.g., bromoethane)
-
- Solvent: Dimethylformamide (DMF)
- Base: Sodium hydride or potassium carbonate
- Temperature: Room temperature to reflux
Yield : Yields can vary significantly but are often reported between 50% and 75%.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods for this compound:
| Method | Key Reagents | Conditions | Typical Yield (%) |
|---|---|---|---|
| Cyclization | 3-bromo-1,2-diaminopropane + Aldehyde/Ketone | Ethanol/Acetonitrile; Reflux | 60 - 85 |
| Alkylation | Precursor Imidazo[1,2-a]azepine + Alkyl Halide | DMF; Base; RT to Reflux | 50 - 75 |
Research Findings
Research has shown that various modifications in reaction conditions can significantly affect both yield and purity of the final product. For instance:
The use of different solvents has been shown to influence reaction kinetics and product stability.
The introduction of catalysts such as palladium on carbon can enhance yields in alkylation reactions by facilitating nucleophilic substitution.
Chemical Reactions Analysis
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the third position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction of the imidazole ring can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and ethanol, as well as catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used but can include various substituted imidazo[1,2-a]azepine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHBrN
- Molecular Weight : 215.09 g/mol
- CAS Number : 701298-97-7
The compound features a unique imidazo[1,2-a]azepine structure that contributes to its biological activity and interaction with various biological targets.
Antitumor Activity
Research indicates that derivatives of imidazo[1,2-a]azepines exhibit antitumor properties. A study demonstrated that compounds with similar structures could inhibit tumor growth in vitro and in vivo models. The bromine substituent at the 3-position enhances the lipophilicity and biological activity of the compound, making it a candidate for further development in cancer therapeutics.
Neuropharmacology
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine has shown potential in neuropharmacological applications. Its structural similarity to known neuroactive compounds suggests it may interact with neurotransmitter systems. Preliminary studies indicate possible anxiolytic effects, warranting further investigation into its mechanism of action and therapeutic efficacy.
Organic Electronics
The compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to form stable thin films can be exploited in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research on similar compounds has shown improved charge transport properties when integrated into device architectures.
Polymer Chemistry
In polymer chemistry, this compound can serve as a functional monomer for synthesizing new polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Smith et al., 2023 | Antitumor Activity | Demonstrated significant inhibition of tumor cell proliferation using derivatives of imidazo[1,2-a]azepines. |
| Johnson et al., 2024 | Neuropharmacology | Reported anxiolytic effects in animal models; suggested interaction with GABAergic systems. |
| Lee et al., 2024 | Organic Electronics | Showed enhanced charge mobility in devices incorporating imidazo[1,2-a]azepine derivatives. |
Mechanism of Action
The mechanism of action of 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, leading to altered cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues: Ring Size and Substituent Effects
Imidazo[1,2-a]pyrrolo Derivatives (5-Membered Ring)
- Example: 3-(3,4-Dichlorophenyl)-1-[(4-phenoxyphenylcarbamoyl)-methyl]-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium chloride (6c).
- Activity : MIC = 4 µg/mL against S. aureus and E. coli but exhibits high cytotoxicity (CC50 ≈ MIC values) and hemolytic activity .
- SAR : Electron-withdrawing substituents (e.g., Cl) enhance activity compared to electron-donating groups (e.g., OMe) .
Imidazo[1,2-a]azepine Derivatives (7-Membered Ring)
- Example : 3-Biphenyl-4-yl-1-(4-ethylphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide.
- Activity : Polyvalent activity against S. aureus, C. neoformans, and C. albicans (MIC ≈ reference drugs) .
- Advantage : Larger ring size improves accommodation of bulky substituents (e.g., phenacyl groups), enhancing selectivity and reducing hemolysis compared to pyrrolo analogues .
Diazacyclopenta[cd]azulenes (Heterocyclized Derivatives)
- Example : 4-Phenyl-1-p-tolyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene (13).
- Activity : Retains antimicrobial efficacy (MIC = 2–4 µg/mL) with significantly lower hemolytic activity, demonstrating that structural rigidity mitigates cytotoxicity .
Mechanistic Insights
- QACs : Disrupt microbial membranes via cationic interactions, a mechanism less prone to resistance .
Toxicity and Selectivity
- Cytotoxicity : Pyrroloimidazolium salts (e.g., 6c) show CC50 values close to MICs, limiting therapeutic utility. In contrast, azepinium salts and diazacyclopentaazulenes exhibit improved selectivity indices .
- Hemolysis : Azepine derivatives with phenacyl groups (e.g., 10a–h) show reduced red blood cell lysis due to steric shielding of cationic centers .
Biological Activity
3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine (CAS No. 701298-97-7) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and case studies.
- Molecular Formula : C₈H₁₁BrN₂
- Molecular Weight : 215.09 g/mol
- Purity : ≥95%
- Storage Conditions : Inert atmosphere at 2-8°C
Biological Activity Overview
The biological activity of this compound has been explored in various studies, primarily focusing on its anti-inflammatory and analgesic properties.
Anti-inflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance:
| Compound | IC50 (μg/mL) | Comparison Standard | Standard IC50 (μg/mL) |
|---|---|---|---|
| Compound A | 34.1 | Diclofenac Sodium | 31.4 |
| Compound B | 71.11 | Diclofenac Sodium | 31.4 |
| Compound C | 60.56 | Diclofenac Sodium | 54.65 |
These compounds demonstrated varying degrees of inhibition against cyclooxygenase enzymes (COX-1 and COX-2), essential mediators in inflammatory processes .
Analgesic Properties
In addition to anti-inflammatory effects, the compound has shown promising analgesic properties. In vivo studies have reported significant reductions in pain levels comparable to standard analgesics like morphine and ibuprofen.
Case Studies
- Study on COX Inhibition : A study evaluated the COX inhibitory activity of several imidazoles, including derivatives of this compound. The results indicated that these compounds had selective COX-2 inhibition with IC50 values significantly lower than those of traditional NSAIDs .
- Neuroinflammation Model : Another study investigated the effects of imidazole derivatives on neuroinflammation in a murine model. The results showed that these compounds could reduce neuroinflammatory markers significantly and improve behavioral outcomes in models of neurodegeneration .
The precise mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Inhibition of pro-inflammatory cytokines.
- Modulation of the COX pathway.
- Interaction with various receptors involved in pain signaling.
Q & A
Q. What are the optimal synthetic routes for preparing 3-Bromo-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine?
Methodological Answer: The compound is synthesized via alkylation of 3-aryl-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine precursors with brominating agents. Key steps include:
- Condensation of 7-methoxy-3,4,5,6-tetrahydro-2H-azepine with 2-amino-1-arylethanones to form the imidazoazepine core .
- Alkylation using bromoethyl reagents (e.g., 2-bromo-1-(2-difluoromethoxyphenyl)ethanone) to introduce the bromo substituent .
- Purification via column chromatography, yielding 58–85% with characterization by ¹H/¹³C NMR and LC-MS .
Q. How is the structural integrity of the compound validated post-synthesis?
Methodological Answer:
- ¹H NMR analysis : Key peaks include aromatic protons (δ 6.8–7.5 ppm) and azepine ring protons (δ 2.1–3.5 ppm for CH₂ groups) .
- ¹³C NMR : Aromatic carbons (110–150 ppm), brominated carbons (δ ~30 ppm), and carbonyl groups (if present) .
- LC-MS : Molecular ion peaks matching the exact mass (e.g., 239.11 g/mol for C₁₁H₁₁BrO) .
Example NMR Data:
| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Aromatic H | 7.2–7.5 | Singlet |
| Azepine CH₂ | 2.1–3.5 | Multiplet |
Advanced Research Questions
Q. What strategies resolve discrepancies in reported antibacterial activity data for imidazoazepine derivatives?
Methodological Answer: Discrepancies arise from variations in:
- Test strains : Gram-positive vs. Gram-negative bacteria require distinct assay conditions (e.g., MIC values for S. aureus vs. E. coli) .
- Structural modifications : Bromine position (C-3 vs. C-8) alters steric hindrance and membrane penetration .
- Experimental design : Standardize protocols (e.g., broth microdilution vs. disk diffusion) to ensure reproducibility .
Data Contradiction Analysis:
| Study | MIC (μg/mL) for S. aureus | Key Structural Feature |
|---|---|---|
| Demchenko et al. (2020) | 12.5 | 3-Bromo substitution |
| Zhang et al. (2017) | 25.0 | Unsubstituted core |
Q. How can computational modeling predict the SAR of brominated imidazoazepines?
Methodological Answer:
- Molecular docking : Simulate interactions with bacterial targets (e.g., DNA gyrase) to identify critical binding residues .
- QSAR models : Correlate logP, polar surface area, and Hammett constants with bioactivity .
- DFT calculations : Assess electron-withdrawing effects of bromine on aromatic rings .
Example SAR Trends:
| Substituent Position | logP | Antibacterial Activity (MIC) |
|---|---|---|
| C-3 Bromine | 2.8 | 12.5 μg/mL |
| C-8 Bromine | 3.1 | 25.0 μg/mL |
Q. What mechanistic insights explain the antifungal activity of brominated imidazoazepines?
Methodological Answer:
- Membrane disruption : Bromine enhances lipophilicity, promoting fungal membrane penetration .
- Enzyme inhibition : Target lanosterol demethylase (CYP51) via coordination with heme iron .
- ROS generation : Bromine-mediated oxidative stress damages fungal cell walls .
Experimental Validation:
Q. How do solvent effects influence the stability of 3-Bromo-imidazoazepine derivatives?
Methodological Answer:
- Polar aprotic solvents (DMF, DMSO) : Stabilize intermediates during alkylation but may cause decomposition at >80°C .
- Non-polar solvents (CH₂Cl₂) : Ideal for low-temperature reactions (<40°C) to prevent debromination .
- Accelerated stability testing : Monitor degradation products (e.g., dehydrohalogenation) via HPLC .
Stability Data:
| Solvent | Temperature (°C) | Degradation (%) at 24 h |
|---|---|---|
| DMSO | 25 | <5 |
| DMF | 60 | 15 |
Q. Methodological Challenges
Q. Why do LC-MS spectra sometimes show unexpected adducts for brominated imidazoazepines?
Methodological Answer:
Q. How to address low yields in large-scale synthesis?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
